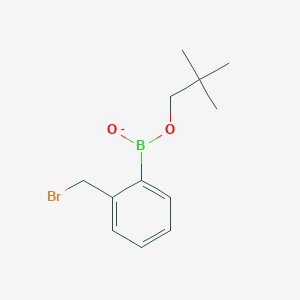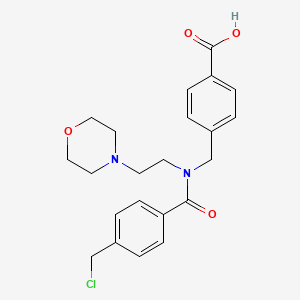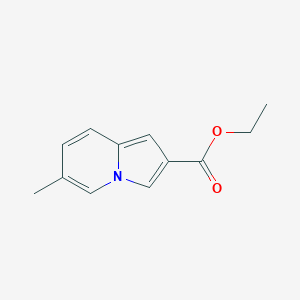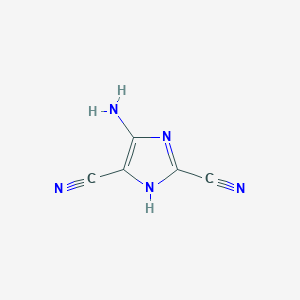
2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester is a useful research compound. Its molecular formula is C12H17BBrO2- and its molecular weight is 283.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester typically involves the reaction of 2-bromomethylbenzeneboronic acid with neopentyl glycol in an organic solvent. The reaction conditions, such as temperature and time, can be adjusted based on specific requirements .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted boronic esters.
Coupling Reactions: Biaryl compounds are commonly formed.
Scientific Research Applications
2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester involves its ability to form boron-oxygen bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations, including coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)phenylboronic acid
- 2-(Bromomethyl)phenylboronic acid, neopentyl glycol ester
- 2-(Bromomethyl)phenylboronic acid, mono(2,2-dimethylpropyl) ester
Uniqueness
2-(Bromomethyl)benzeneboronic acid, mono(2,2-dimethylpropyl) ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other boronic esters may not be suitable .
Properties
Molecular Formula |
C12H17BBrO2- |
|---|---|
Molecular Weight |
283.98 g/mol |
IUPAC Name |
[2-(bromomethyl)phenyl]-(2,2-dimethylpropoxy)borinate |
InChI |
InChI=1S/C12H17BBrO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3/q-1 |
InChI Key |
TYMIZDFTEUWJEI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CBr)([O-])OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12822571.png)



![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)


![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)




